molecular formula C7H14ClN3O2 B1456568 4-[2-(Methylamino)acetyl]-2-piperazinone hydrochloride CAS No. 1220017-36-6

4-[2-(Methylamino)acetyl]-2-piperazinone hydrochloride

Cat. No. B1456568
CAS RN: 1220017-36-6
M. Wt: 207.66 g/mol
InChI Key: XXYLMZDXPQAKGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 4-[2-(Methylamino)acetyl]-2-piperazinone hydrochloride, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Chromatography and Mass Spectrometry

This compound is utilized in the field of chromatography and mass spectrometry for the identification and quantification of various substances within a sample. Its properties may aid in the separation of compounds based on their mass-to-charge ratio, which is crucial for analytical chemistry .

Analytical Chemistry

In analytical chemistry, 4-[2-(Methylamino)acetyl]-2-piperazinone hydrochloride serves as a reference material for calibration and testing of analytical instruments. It helps ensure the accuracy and precision of measurements in chemical analyses .

Biopharma Production

The compound finds applications in biopharmaceutical production, where it may be involved in the synthesis of active pharmaceutical ingredients (APIs) or as a catalyst in certain reactions. Its role in enhancing the efficiency of drug production is significant .

Safety and Controlled Environment

4-[2-(Methylamino)acetyl]-2-piperazinone hydrochloride: is used in safety testing and controlled environment settings. It can act as a standard for toxicology studies or environmental monitoring to ensure compliance with safety regulations .

Advanced Battery Science

In the realm of advanced battery science, this compound could be explored for its electrochemical properties, potentially contributing to the development of new battery materials or improving the performance of existing ones .

Molecular Formula and Weight Determination

The compound’s molecular formula and weight are essential for the determination of stoichiometric ratios in chemical reactions. It is also used in calculating the concentration of solutions in various research applications .

Physical Properties Analysis

Researchers utilize 4-[2-(Methylamino)acetyl]-2-piperazinone hydrochloride to study its physical properties, such as melting point, boiling point, and density. These properties are crucial for the design of chemical processes and materials .

Custom Synthesis and Drug Development

Lastly, this compound is valuable in custom synthesis and drug development. It may serve as a building block in the synthesis of more complex molecules or as an intermediate in the creation of new drugs .

properties

IUPAC Name

4-[2-(methylamino)acetyl]piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2.ClH/c1-8-4-7(12)10-3-2-9-6(11)5-10;/h8H,2-5H2,1H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYLMZDXPQAKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCNC(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Methylamino)acetyl]-2-piperazinone hydrochloride

CAS RN

1220017-36-6
Record name 2-Piperazinone, 4-[2-(methylamino)acetyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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